![molecular formula C11H16N4O3S2 B4854970 N-[4-(aminosulfonyl)phenyl]-2-butyrylhydrazinecarbothioamide](/img/structure/B4854970.png)
N-[4-(aminosulfonyl)phenyl]-2-butyrylhydrazinecarbothioamide
描述
N-[4-(aminosulfonyl)phenyl]-2-butyrylhydrazinecarbothioamide, also known as AS-30D, is a synthetic compound that has gained significant attention in the field of cancer research due to its potential anticancer properties. AS-30D is a hydrazine derivative that has been shown to inhibit the growth of cancer cells in vitro and in vivo. In
作用机制
The mechanism of action of N-[4-(aminosulfonyl)phenyl]-2-butyrylhydrazinecarbothioamide is not fully understood. However, it is believed that N-[4-(aminosulfonyl)phenyl]-2-butyrylhydrazinecarbothioamide induces apoptosis in cancer cells by activating the caspase pathway. N-[4-(aminosulfonyl)phenyl]-2-butyrylhydrazinecarbothioamide has also been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). N-[4-(aminosulfonyl)phenyl]-2-butyrylhydrazinecarbothioamide has also been shown to inhibit the expression of matrix metalloproteinases (MMPs), which are enzymes that are involved in the breakdown of extracellular matrix and are essential for tumor invasion and metastasis.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)phenyl]-2-butyrylhydrazinecarbothioamide has been shown to have several biochemical and physiological effects. N-[4-(aminosulfonyl)phenyl]-2-butyrylhydrazinecarbothioamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-[4-(aminosulfonyl)phenyl]-2-butyrylhydrazinecarbothioamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. N-[4-(aminosulfonyl)phenyl]-2-butyrylhydrazinecarbothioamide has been shown to inhibit angiogenesis by reducing the expression of VEGF and bFGF. N-[4-(aminosulfonyl)phenyl]-2-butyrylhydrazinecarbothioamide has also been shown to inhibit the expression of MMPs, which are enzymes that are involved in the breakdown of extracellular matrix and are essential for tumor invasion and metastasis.
实验室实验的优点和局限性
N-[4-(aminosulfonyl)phenyl]-2-butyrylhydrazinecarbothioamide has several advantages for lab experiments. N-[4-(aminosulfonyl)phenyl]-2-butyrylhydrazinecarbothioamide has been extensively studied and has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. N-[4-(aminosulfonyl)phenyl]-2-butyrylhydrazinecarbothioamide is a synthetic compound, which means that it can be easily synthesized in the laboratory. However, there are also some limitations to using N-[4-(aminosulfonyl)phenyl]-2-butyrylhydrazinecarbothioamide in lab experiments. N-[4-(aminosulfonyl)phenyl]-2-butyrylhydrazinecarbothioamide is a complex compound that requires expertise in organic chemistry to synthesize. N-[4-(aminosulfonyl)phenyl]-2-butyrylhydrazinecarbothioamide is also a relatively new compound, and more research needs to be done to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for research on N-[4-(aminosulfonyl)phenyl]-2-butyrylhydrazinecarbothioamide. One area of research could be to investigate the potential side effects of N-[4-(aminosulfonyl)phenyl]-2-butyrylhydrazinecarbothioamide. Another area of research could be to investigate the potential use of N-[4-(aminosulfonyl)phenyl]-2-butyrylhydrazinecarbothioamide in combination with other anticancer drugs. N-[4-(aminosulfonyl)phenyl]-2-butyrylhydrazinecarbothioamide could also be tested in animal models to further evaluate its potential as an anticancer agent. Finally, the synthesis of N-[4-(aminosulfonyl)phenyl]-2-butyrylhydrazinecarbothioamide could be optimized to make it more efficient and cost-effective.
科学研究应用
N-[4-(aminosulfonyl)phenyl]-2-butyrylhydrazinecarbothioamide has been extensively studied for its potential anticancer properties. Several studies have shown that N-[4-(aminosulfonyl)phenyl]-2-butyrylhydrazinecarbothioamide can inhibit the growth of cancer cells in vitro and in vivo. N-[4-(aminosulfonyl)phenyl]-2-butyrylhydrazinecarbothioamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. N-[4-(aminosulfonyl)phenyl]-2-butyrylhydrazinecarbothioamide has also been shown to inhibit angiogenesis, which is the process by which tumors develop new blood vessels to support their growth. N-[4-(aminosulfonyl)phenyl]-2-butyrylhydrazinecarbothioamide has been tested against a variety of cancer cell lines, including breast cancer, lung cancer, and liver cancer, and has shown promising results.
属性
IUPAC Name |
1-(butanoylamino)-3-(4-sulfamoylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O3S2/c1-2-3-10(16)14-15-11(19)13-8-4-6-9(7-5-8)20(12,17)18/h4-7H,2-3H2,1H3,(H,14,16)(H2,12,17,18)(H2,13,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKZZVRJVWYJPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NNC(=S)NC1=CC=C(C=C1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-butanoyl-N-(4-sulfamoylphenyl)hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl (4-{[(2,4-dichlorobenzyl)amino]sulfonyl}-2-methylphenoxy)acetate](/img/structure/B4854894.png)
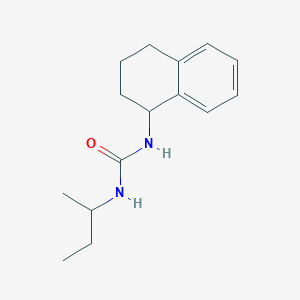
![1-(3-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4854904.png)
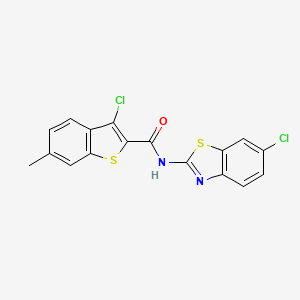
![4-ethyl-3-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4854921.png)
![2-{[(5-isopropyl-3-thienyl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4854925.png)
![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]-2,5-pyrrolidinedione](/img/structure/B4854935.png)
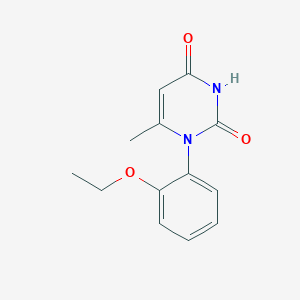
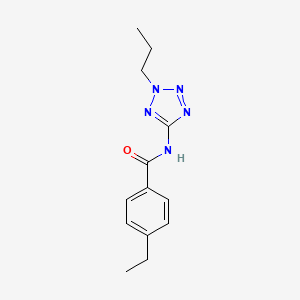
![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B4854948.png)

![1-[3-[5-(4-chlorophenyl)-2-furyl]-2-(1-piperidinylcarbonyl)acryloyl]piperidine](/img/structure/B4854956.png)
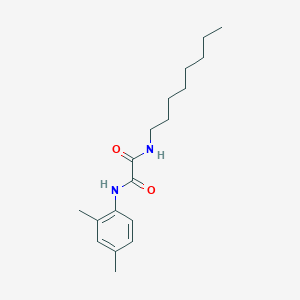
![(3-ethoxy-4-methoxybenzyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B4854981.png)